N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide
Description
N-([2,3'-Bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is a sulfonamide derivative featuring a 2,3'-bipyridine scaffold substituted at the 3-position with a methyl group linked to a trifluoropropane sulfonamide moiety. The compound’s structure combines a bipyridine system—a common pharmacophore in kinase inhibitors and nucleic acid binders—with a sulfonamide group known for enhancing solubility and target affinity through hydrogen bonding . The trifluoromethyl group contributes to metabolic stability and lipophilicity, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2S/c15-14(16,17)5-8-23(21,22)20-10-12-4-2-7-19-13(12)11-3-1-6-18-9-11/h1-4,6-7,9,20H,5,8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCHISTGVBHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CC=N2)CNS(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide typically involves the alkylation of 2,3’-bipyridine with a suitable trifluoropropane sulfonamide precursor. One common method is the N-alkylation of 2,3’-bipyridine using 3,3,3-trifluoropropane-1-sulfonyl chloride in the presence of a base such as triethylamine in an anhydrous solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. These methods provide high yields and are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the bipyridine ring or the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the bipyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields bipyridine N-oxides, while reduction can lead to partially or fully reduced bipyridine derivatives.
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive molecule due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as in the fabrication of electrochromic devices and redox-flow batteries
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, forming stable complexes that can participate in redox reactions. These complexes can modulate various biochemical pathways, depending on the metal ion and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogs differ in substitution patterns and heterocyclic systems (Table 1). Key comparisons include:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The trifluoropropane sulfonamide group enhances lipophilicity (logP ~2.5–3.0 estimated) compared to non-fluorinated analogs, aiding blood-brain barrier penetration .
- Solubility : Sulfonamide and pyridine nitrogen atoms improve aqueous solubility (predicted ~50–100 μM) relative to purely aromatic analogs .
Functional Implications
- Kinase Inhibition : While the target compound’s activity is unreported, analogs like 17g and 18d show CDK inhibition (IC50 < 100 nM in ), suggesting the bipyridine-sulfonamide scaffold’s utility in oncology .
- Metabolic Stability : The trifluoromethyl group likely reduces oxidative metabolism, as seen in –3 compounds with >80% hepatic microsomal stability .
Biological Activity
Chemical Structure and Properties
N-([2,3'-bipyridin]-3-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide is characterized by its bipyridine moiety and a trifluoropropane sulfonamide group. The presence of trifluoromethyl groups often enhances lipophilicity and biological activity.
Cytotoxicity
In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. For example, related compounds have shown strong cytotoxicity against Mycobacterium tuberculosis and Plasmodium falciparum, indicating that this compound may also possess similar properties .
Enzyme Inhibition
The biological activity of sulfonamides often includes enzyme inhibition. For instance, several studies have reported on the inhibition of acetylcholinesterase (AChE) by sulfonamide derivatives . Given its structural characteristics, this compound could potentially act as an AChE inhibitor.
Study 1: Synthesis and Evaluation of Piperidine Derivatives
A study focusing on the synthesis of piperidine derivatives evaluated their biological activities. The synthesized compounds were tested for antimicrobial properties against various pathogens. Results indicated that modifications in the piperidine ring structure significantly influenced their antimicrobial efficacy .
Study 2: Anticancer Activity of Sulfonamide Derivatives
Another investigation assessed the anticancer properties of sulfonamide derivatives. The study revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. This suggests that this compound could be a candidate for further research in cancer therapeutics .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
